A Technical Guide to 4-Methoxybutyl Acetate for the Research Professional
A Technical Guide to 4-Methoxybutyl Acetate for the Research Professional
This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-methoxybutyl acetate. It covers its fundamental properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.
Core Identification and Physicochemical Properties
4-Methoxybutyl acetate, also known as acetic acid 4-methoxybutyl ester, is an organic compound featuring both an ether and an ester functional group.[1][2] This dual functionality imparts a unique set of properties, making it a subject of interest in various chemical and research applications.
Key Identifier:
The fundamental physicochemical properties of 4-methoxybutyl acetate are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem[3] |
| Molecular Weight | 146.18 g/mol | Benchchem, PubChem[1][3] |
| IUPAC Name | 4-methoxybutyl acetate | PubChem[3] |
| Appearance | Colorless to light yellow clear liquid | TCI Chemicals[2] |
| Boiling Point | 71 °C at 15 mmHg | TCI Chemicals |
| Flash Point | 57 °C | TCI Chemicals |
| Refractive Index | 1.42 | TCI Chemicals |
| InChI Key | LMLBDDCTBHGHEO-UHFFFAOYSA-N | Benchchem, PubChem[1][3] |
Synthesis and Purification: A Validated Protocol
The most direct and common method for synthesizing 4-methoxybutyl acetate is the Fischer esterification of its precursor, 4-methoxybutan-1-ol, with acetic acid.[1] This reaction requires an acid catalyst to proceed at a practical rate.
Causality in Synthesis: The mechanism hinges on the protonation of the acetic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of 4-methoxybutan-1-ol. To ensure a high yield, the equilibrium of this reversible reaction is driven towards the product side by continuously removing the water byproduct, often via azeotropic distillation with a Dean-Stark apparatus.
Detailed Laboratory Synthesis Protocol
This protocol describes a self-validating system, concluding with purification and characterization to confirm the identity and purity of the final product.
Step 1: Reaction Setup
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybutan-1-ol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).
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Add toluene as the azeotropic solvent.
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Assemble the apparatus for reflux.
Step 2: Reflux and Water Removal
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Heat the mixture to reflux.
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Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the reaction is near completion.
Step 3: Work-up and Neutralization
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst, followed by a brine solution to remove residual water-soluble components.
Step 4: Drying and Purification
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-methoxybutyl acetate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 4-methoxybutyl acetate.
Applications in Research and Development
4-Methoxybutyl acetate's unique molecular structure makes it a versatile tool for scientists.[1]
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Specialty Solvent: Its capacity to dissolve a wide range of both polar and non-polar compounds makes it a valuable medium for conducting chemical reactions where specific solubility characteristics are required.[1] Its isomer, 3-methoxybutyl acetate, is noted for its high solvency and is used in industrial coatings, paints, and inks.[4][5]
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Synthetic Building Block: In drug development and complex molecule synthesis, it serves as a valuable intermediate.[1] The ether linkage is generally stable under many reaction conditions, allowing the methoxybutyl group to function as a protecting group for a hydroxyl function while the acetate group is manipulated.[1]
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Chemical Intermediate: It is used in the synthesis of other more complex molecules and specialty compounds within the pharmaceutical and chemical industries.[1][4]
Analytical Characterization
To validate the synthesis and confirm the purity of 4-methoxybutyl acetate, several spectroscopic techniques are employed. The data from these methods provide a definitive fingerprint of the molecule's structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct triplets for the methylene protons of the butyl chain.
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¹³C NMR: Shows distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the butyl chain.[3]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups.[1] A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group, and another significant band around 1110 cm⁻¹ for the C-O (ether) stretch.[3]
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with 4-methoxybutyl acetate. Information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).
GHS Hazard Classification:
Handling and Personal Protective Equipment (PPE)
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Avoid contact with skin, eyes, and clothing.
-
Use in a well-ventilated area or under a fume hood to avoid inhaling vapors.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][6]
-
Take precautionary measures against static discharge.[2]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Conclusion
4-Methoxybutyl acetate (CAS No. 15057-11-1) is a valuable compound for the research and drug development community. Its distinct physicochemical properties, stemming from its bifunctional ether-ester structure, make it a useful specialty solvent and synthetic intermediate. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
-
4-Methoxybutyl Acetate | C7H14O3 | CID 21903822. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Safety data sheet. (n.d.). CPAchem. Retrieved January 9, 2024, from [Link]
-
Material Safety Data Sheet. (2013, October 16). R.S. Hughes. Retrieved January 9, 2024, from [Link]
- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (2020). Google Patents.
-
Safety Data Sheet: SECTION 1: Identification of The Substance/mixture and of The Company/ Undertaking. (n.d.). Scribd. Retrieved January 9, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybutyl Acetate | 15057-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-Methoxybutyl Acetate | C7H14O3 | CID 21903822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methoxybutyl Acetate | 4435-53-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. celanese.com [celanese.com]
- 6. tcichemicals.com [tcichemicals.com]
